molecular formula C24H26F2N10Na2O8P2S2 B11931314 E7766 (disodium)

E7766 (disodium)

Cat. No.: B11931314
M. Wt: 792.6 g/mol
InChI Key: QWTXENZPIFHOGW-KHAHIFMESA-N
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Preparation Methods

E7766 (disodium) was designed and synthesized to optimize the potency of binding to dimerized STING proteins of different genetic isoforms. The compound was extensively characterized in various biochemical, molecular, and cellular studies.

Chemical Reactions Analysis

E7766 (disodium) undergoes specific reactions due to its unique structure. It is designed to interact with STING proteins, leading to the activation of the STING pathway. The compound demonstrates potent and consistent activity across various human STING genotypes. The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of the STING pathway .

Scientific Research Applications

E7766 (disodium) has shown significant potential in scientific research, particularly in the fields of immunotherapy and cancer treatment. It has demonstrated potent antitumor activity through intratumoral and intravesical administration. The compound has been extensively studied in preclinical models, showing dose-dependent and curative activity without serious adverse effects. It has also been explored for its potential in treating BCG-unresponsive non-muscle invasive bladder cancer .

Mechanism of Action

The mechanism of action of E7766 (disodium) involves the activation of the STING pathway. The compound binds to dimerized STING proteins, leading to the induction of interferon-beta (IFNβ), CXCL10, and other downstream effectors. This activation results in a robust immune response, including T cell infiltration, natural killer (NK) cell activity, and antigen presentation .

Comparison with Similar Compounds

E7766 (disodium) is unique due to its macrocycle-bridged structure, which provides superior interactions with STING proteins compared to conventional cyclic dinucleotide STING agonists. Similar compounds include other STING agonists, such as cyclic dinucleotide STING agonists, which have shown weaker potency and substantial variability across genotypes .

Properties

Molecular Formula

C24H26F2N10Na2O8P2S2

Molecular Weight

792.6 g/mol

InChI

InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1

InChI Key

QWTXENZPIFHOGW-KHAHIFMESA-N

Isomeric SMILES

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na]

Canonical SMILES

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na]

Origin of Product

United States

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